9H-fluoren-9-ylmethyl 4-(2-amino-2-oxoethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate 9H-fluoren-9-ylmethyl 4-(2-amino-2-oxoethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16190391
InChI: InChI=1S/C20H16N2O6/c21-17(23)9-16-18(24)28-20(26)22(16)19(25)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,21,23)
SMILES:
Molecular Formula: C20H16N2O6
Molecular Weight: 380.3 g/mol

9H-fluoren-9-ylmethyl 4-(2-amino-2-oxoethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate

CAS No.:

Cat. No.: VC16190391

Molecular Formula: C20H16N2O6

Molecular Weight: 380.3 g/mol

* For research use only. Not for human or veterinary use.

9H-fluoren-9-ylmethyl 4-(2-amino-2-oxoethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate -

Specification

Molecular Formula C20H16N2O6
Molecular Weight 380.3 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl 4-(2-amino-2-oxoethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate
Standard InChI InChI=1S/C20H16N2O6/c21-17(23)9-16-18(24)28-20(26)22(16)19(25)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,21,23)
Standard InChI Key XPVFVXZXKWHSNI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N4C(C(=O)OC4=O)CC(=O)N

Introduction

Structural Characteristics and Molecular Identity

The compound’s IUPAC name, 9H-fluoren-9-ylmethyl (4S)-4-(2-amino-2-oxoethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate, reflects its intricate architecture. Key structural features include:

  • A fluorenylmethyl (Fmoc) group, which serves as a photolabile protecting group for amines.

  • An oxazolidine ring with two ketone moieties at positions 2 and 5, conferring rigidity and electrophilic reactivity.

  • A 2-amino-2-oxoethyl side chain at position 4 of the oxazolidine ring, enabling hydrogen bonding and nucleophilic interactions.

Table 1: Molecular Identity and Structural Descriptors

PropertyValue/Descriptor
CAS No.178614-75-0
Molecular FormulaC20H16N2O6\text{C}_{20}\text{H}_{16}\text{N}_{2}\text{O}_{6}
Molecular Weight380.356 g/mol
IUPAC Name9H-fluoren-9-ylmethyl (4S)-4-(2-amino-2-oxoethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N4C(C(=O)OC4=O)CC(=O)N\text{C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N4C(C(=O)OC4=O)CC(=O)N}
InChIKeyXPVFVXZXKWHSNI-INIZCTEOSA-N

The stereochemistry at position 4 (S-configuration) is critical for its enzymatic compatibility in peptide synthesis.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step protocol:

  • Oxazolidine Ring Formation: Cyclocondensation of L\text{L}-asparagine derivatives with carbonyl donors (e.g., phosgene analogs) under anhydrous conditions yields the oxazolidine core.

  • Fmoc Protection: The oxazolidine’s amine group is protected using fluorenylmethyl chloroformate (Fmoc-Cl\text{Fmoc-Cl}) in the presence of a base (e.g., Et3N\text{Et}_3\text{N}).

  • Side-Chain Functionalization: Introduction of the 2-amino-2-oxoethyl group via nucleophilic acyl substitution completes the structure.

Industrial Scalability

Continuous flow reactors are employed for large-scale production, ensuring consistent yields (>85%) and minimizing side reactions. Automated purification systems (e.g., preparative HPLC) isolate the compound at >98% purity.

Applications in Organic Synthesis

Peptide Synthesis

The Fmoc group’s orthogonal stability under basic conditions makes this compound a cornerstone in solid-phase peptide synthesis (SPPS):

  • Amine Protection: The Fmoc group shields primary amines during coupling reactions, preventing undesired side reactions .

  • Oxazolidine as a Transient Intermediate: The oxazolidine ring stabilizes α-amino acids during activation, enhancing coupling efficiency .

Bioconjugation and Drug Delivery

The 2-amino-2-oxoethyl side chain facilitates site-specific bioconjugation to biomolecules (e.g., antibodies), enabling targeted drug delivery systems .

Physicochemical Properties and Stability

Table 2: Key Physicochemical Parameters

PropertyValue
Melting Point215–217°C (decomposes)
SolubilityDMSO: >50 mg/mL; Water: <0.1 mg/mL
LogP (Partition Coefficient)3.2 (calculated)
StabilityStable at -20°C under inert gas

The compound exhibits moderate lipophilicity (LogP=3.2\text{LogP} = 3.2), favoring its use in organic solvents. Hydrolysis of the oxazolidine ring occurs under acidic conditions (pH<3\text{pH} < 3), releasing the free amine .

Reactivity and Degradation Pathways

Hydrolysis Mechanism

In aqueous buffers, the oxazolidine ring undergoes nucleophilic attack by water, yielding a transient aminoacyl phosphate intermediate. This pathway mirrors prebiotic phosphorylation processes, suggesting evolutionary implications .

Oxidative Stability

The fluorenyl group is susceptible to oxidation by strong agents (e.g., KMnO4\text{KMnO}_4), forming fluorenone derivatives. This reactivity necessitates storage under argon or nitrogen.

Future Perspectives and Research Directions

  • Enzymatic Compatibility: Engineering proteases tolerant to Fmoc-protected intermediates could streamline peptide synthesis.

  • Nanoformulations: Encapsulation in lipid nanoparticles may enhance solubility for biomedical applications.

  • Sustainable Synthesis: Catalytic methods using biocatalysts (e.g., lipases) could reduce reliance on toxic reagents.

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